4-chloro-N-(3-ethoxyphenyl)-2-fluorobenzamide
Overview
Description
4-chloro-N-(3-ethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H13ClFNO2 and its molecular weight is 293.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0618845 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Non-Linear Optical Properties and Drug Development
A study by Murthy et al. (2017) explored the synthesis, characterization, and reactivity study of a heterocycle-based molecule, highlighting its role in non-linear optics and potential as a lead compound for anti-cancer drug development. The molecule's stability, hyper-conjugative interactions, and charge delocalization were analyzed, along with its first hyperpolarizability, indicating its significance in non-linear optical applications. Additionally, the compound's docking with human alpha9 nicotinic acetylcholine receptor antagonist suggests its potential in anti-cancerous drug development (Murthy et al., 2017).
Corrosion Inhibition
Fouda et al. (2020) investigated methoxy-substituted phenylthienyl benzamidine derivatives, including a study on their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. The research demonstrated the compounds' adsorption on the surface of carbon steel, following Langmuir adsorption isotherm, and indicated that such compounds are primarily effective in the cathodic region, suggesting their utility in protecting materials from corrosion (Fouda et al., 2020).
Molecular Structure and Intermolecular Interactions
Karabulut et al. (2014) synthesized and characterized N-3-hydroxyphenyl-4-methoxybenzamide, focusing on its molecular structure and the influence of intermolecular interactions on molecular geometry. The study provided insights into the compound's crystal packing and dimerization effects on its dihedral angles and rotational conformations, contributing to the understanding of molecular interactions in similar compounds (Karabulut et al., 2014).
Anticonvulsant Agents and Pharmacological Evaluation
A novel series of 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were designed, synthesized, and evaluated by Faizi et al. (2017) for their anticonvulsant activities. These compounds were found to have essential functional groups for binding to benzodiazepine receptors, with some showing considerable anticonvulsant activity, highlighting their potential in developing new pharmacological treatments (Faizi et al., 2017).
Properties
IUPAC Name |
4-chloro-N-(3-ethoxyphenyl)-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGAMVDFGHVWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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